![molecular formula C37H48N4O4 B13431887 3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide” likely involves multiple steps, including:
- Formation of the benzamide core.
- Introduction of the ethyl(oxan-4-yl)amino group.
- Attachment of the 1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl group.
- Addition of the 4-(morpholin-4-ylmethyl)phenyl group.
Each step would require specific reagents, catalysts, and conditions, such as:
- Use of coupling agents like EDCI or DCC for amide bond formation.
- Protection and deprotection steps to ensure selective reactions.
- Purification techniques like column chromatography to isolate intermediates.
Industrial Production Methods
Industrial production of such a complex compound would involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:
- Use of continuous flow reactors for efficient synthesis.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Automation and process control to ensure consistent quality.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
This compound could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Benzamides: Known for their diverse biological activities.
Isoquinolines: Often used in medicinal chemistry for their pharmacological properties.
Morpholine Derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not found in other similar compounds.
特性
分子式 |
C37H48N4O4 |
|---|---|
分子量 |
612.8 g/mol |
IUPAC名 |
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C37H48N4O4/c1-4-41(30-13-17-44-18-14-30)35-22-29(28-11-9-27(10-12-28)24-40-15-19-45-20-16-40)21-33(25(35)2)36(42)38-23-34-32-8-6-5-7-31(32)26(3)39-37(34)43/h9-12,21-22,30H,4-8,13-20,23-24H2,1-3H3,(H,38,42)(H,39,43) |
InChIキー |
XZGRXFCVHBOVSL-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CC=C(C=C5)CN6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


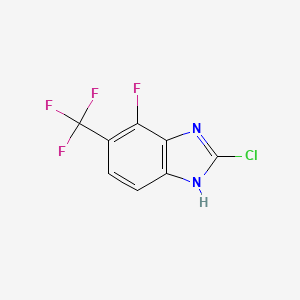
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
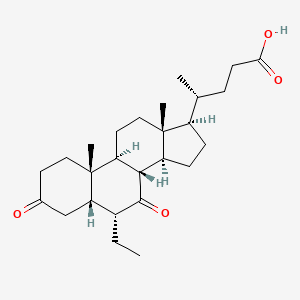
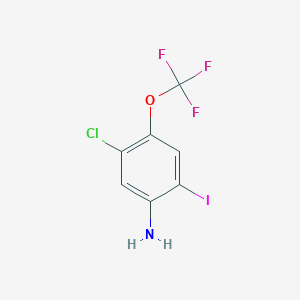

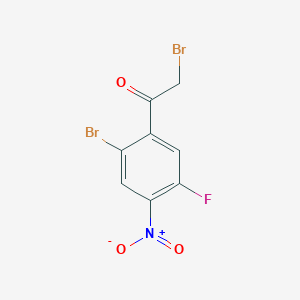
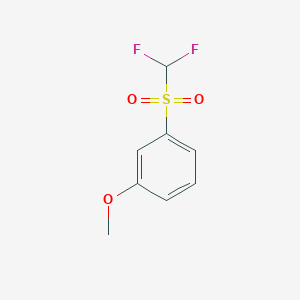
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
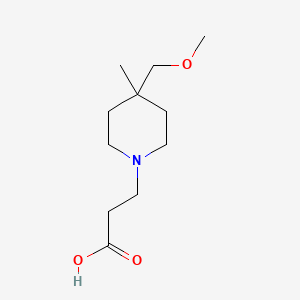
![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)



![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)
